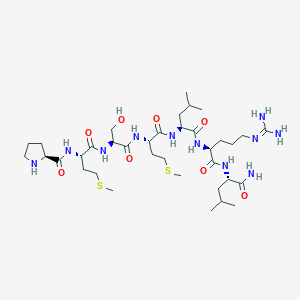

Myomodulin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLGCYMUGPWSS-RMIXPHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67N11O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110570-93-9 | |

| Record name | Myomodulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110570939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Myomodulin Gene Characterization and Precursor Polypeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides initially discovered in the opisthobranch mollusk Aplysia californica and subsequently identified in other species, including the freshwater snail Lymnaea stagnalis. These peptides play a significant role as neuromodulators, particularly in the regulation of muscle contractility. This technical guide provides a comprehensive overview of the characterization of the myomodulin gene and its precursor polypeptide, detailing the molecular architecture, encoded peptides, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers investigating neuropeptide function, signaling pathways, and their potential as targets for drug development.

This compound Gene and Precursor Polypeptide Characterization

The this compound gene encodes a precursor polypeptide that undergoes post-translational processing to yield multiple bioactive this compound peptides. The characterization of this gene and its product has been pivotal in understanding the diversity and function of this neuropeptide family.

Data Presentation: this compound Gene and Precursor Summary

The following tables summarize the key quantitative data for the this compound gene and precursor polypeptide in Aplysia californica and Lymnaea stagnalis.

Table 1: this compound Gene and Precursor Polypeptide Characteristics in Aplysia californica

| Feature | Description | Reference |

| Gene | Contains a single exon encoding all this compound-related peptides. | [1][2] |

| Precursor Polypeptide Length | 370 amino acids. | [3] |

| Signal Peptide | Predicted cleavage site after Gly20. | [4] |

| Encoded this compound Peptides | 7 different this compound-related peptides. | [2] |

| This compound A Copies | 10 contiguous copies of this compound A (PMSMLRLamide). | [2] |

Table 2: this compound Peptides Encoded by the Aplysia californica Precursor

| Peptide Name | Sequence |

| This compound A | PMSMLRLamide |

| This compound B | GWSMLRLamide |

| This compound C | GFSMLRLamide |

| This compound D | GLQMLRLamide |

| This compound E | NMSMLRLamide |

| This compound F | SMSMLRLamide |

| This compound G | SLSMLRLamide |

Table 3: this compound Gene and Precursor Polypeptide Characteristics in Lymnaea stagnalis

| Feature | Description | Reference |

| Gene | Transcribed as a single spliced transcript from an upstream promoter region containing multiple cAMP-responsive elements. | [4][5] |

| Precursor Polypeptide Length | 330 amino acids (propeptide after signal sequence cleavage). | [4] |

| Signal Peptide | Predicted cleavage site after Gly20. | [4] |

| Encoded this compound Peptides | 5 structurally similar forms of this compound. | [5] |

| This compound A (PMSMLRLamide) Copies | 9 copies of PMSMLRLamide. | [5] |

Table 4: this compound Peptides Encoded by the Lymnaea stagnalis Precursor

| Peptide Name | Sequence |

| This compound 1 | GLQMLRLamide |

| This compound 2 | QIPMLRLamide |

| This compound 3 | SMSMLRLamide |

| This compound 4 | SLSMLRLamide |

| This compound 5 (this compound A) | PMSMLRLamide |

Experimental Protocols

The characterization of the this compound gene and its precursor polypeptide has relied on a combination of molecular biology, biochemistry, and analytical techniques. The following sections provide detailed methodologies for key experiments.

cDNA Library Construction and Screening for this compound Gene

This protocol outlines the general steps for creating and screening a cDNA library to isolate the gene encoding the this compound precursor.

1.1. mRNA Isolation:

-

Isolate total RNA from the central nervous system (CNS) ganglia of the organism of interest using a guanidinium thiocyanate-phenol-chloroform extraction method.

-

Purify poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography. The poly(A) tail at the 3' end of eukaryotic mRNAs allows for their selective isolation.

1.2. First-Strand cDNA Synthesis:

-

Anneal an oligo(dT) primer to the poly(A) tail of the mRNA.

-

Use reverse transcriptase to synthesize a single-stranded complementary DNA (cDNA) molecule, creating an mRNA-cDNA hybrid.

1.3. Second-Strand cDNA Synthesis:

-

Degrade the mRNA template using RNase H, which nicks the RNA in the hybrid.

-

Use DNA Polymerase I to synthesize the second cDNA strand, using the remaining RNA fragments as primers. The 3' end of the first cDNA strand will also fold back on itself (a hairpin loop) and act as a primer.

-

Treat with S1 nuclease to cleave the hairpin loop, resulting in a double-stranded cDNA molecule.

1.4. cDNA Cloning:

-

Ligate the double-stranded cDNA into a suitable vector, such as a plasmid or a lambda phage. Often, linker or adapter sequences are added to the ends of the cDNA to facilitate ligation.

-

Transform competent E. coli host cells with the ligation mixture.

1.5. Library Screening:

-

Plate the transformed bacteria on nutrient agar to grow individual colonies or plaques.

-

Transfer the colonies/plaques to a nitrocellulose or nylon membrane.

-

Lyse the cells and denature the DNA on the membrane.

-

Hybridize the membrane with a labeled probe. For the initial isolation of the this compound gene, a degenerate oligonucleotide probe designed based on the amino acid sequence of a purified this compound peptide can be used.

-

Wash the membrane to remove unbound probe and expose it to X-ray film (for radioactive probes) or a suitable detection system (for non-radioactive probes).

-

Identify positive clones (those that hybridize to the probe) and isolate them for sequencing and further characterization.

In Situ Hybridization for this compound mRNA Localization

This protocol describes the localization of this compound mRNA expression within tissues.

2.1. Tissue Preparation:

-

Fix dissected CNS ganglia in 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Cryoprotect the tissue by incubating in a sucrose/PBS solution.

-

Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.

-

Cut thin sections (10-20 µm) using a cryostat and mount them on coated glass slides.

2.2. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe (riboprobe) by in vitro transcription from a linearized plasmid containing the this compound cDNA. A sense probe should also be prepared as a negative control.

2.3. Hybridization:

-

Pre-treat the tissue sections with proteinase K to improve probe penetration.

-

Pre-hybridize the sections in a hybridization buffer to block non-specific binding sites.

-

Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

2.4. Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes in saline-sodium citrate (SSC) buffer to remove unbound and non-specifically bound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Wash to remove unbound antibody.

-

Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.

2.5. Imaging:

-

Mount the slides with a coverslip and view under a microscope. The resulting colored precipitate will indicate the cells expressing this compound mRNA.

MALDI-TOF Mass Spectrometry for this compound Peptide Identification

This protocol outlines the direct tissue analysis of this compound peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

3.1. Sample Preparation:

-

Dissect the neuronal tissue of interest (e.g., a specific ganglion or nerve).

-

Mount the fresh or frozen tissue section onto a MALDI target plate.

3.2. Matrix Application:

-

Apply a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) over the tissue section. The matrix co-crystallizes with the peptides and facilitates their ionization.

3.3. Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

A pulsed laser is fired at the sample, causing the desorption and ionization of the matrix and the embedded peptides.

-

The ionized peptides are accelerated in an electric field and travel down a flight tube.

-

The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

-

A mass spectrum is generated, showing peaks corresponding to the different peptides present in the tissue.

3.4. Data Analysis:

-

Compare the masses of the observed peaks with the theoretical masses of the this compound peptides predicted from the precursor polypeptide sequence. This allows for the confirmation of the presence and processing of the predicted peptides.

Mandatory Visualizations

This compound Precursor Polypeptide Processing Workflow

Caption: Workflow of this compound precursor polypeptide processing.

This compound Signaling Pathway in Muscle Contraction

References

- 1. This compound Increases Ih and Inhibits the Na/K Pump to Modulate Bursting in Leech Heart Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound increases Ih and inhibits the NA/K pump to modulate bursting in leech heart interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Ion Channels in the Axon: Mechanisms and Function [frontiersin.org]

- 5. This compound application increases cAMP and activates cAMP-dependent protein kinase in the accessory radula closer muscle of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

Myomodulin peptide family and its members

An In-depth Technical Guide to the Myomodulin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myomodulins (MMs) are a significant family of neuropeptides, first identified in the sea slug Aplysia, that act as crucial neuromodulators, primarily at neuromuscular junctions.[1][2] They function as cotransmitters, often alongside acetylcholine, to fine-tune the properties of muscle contraction, including its strength, speed, and relaxation rate.[3][4] Encoded by a single gene, a precursor polypeptide is processed into multiple distinct but structurally related peptides, each exhibiting a unique spectrum of bioactivity.[5][6] This molecular diversity allows for a highly nuanced and complex regulation of physiological functions. Myomodulins exert their effects through multiple signaling pathways, involving the modulation of various ion channels, making them and their receptors potential targets for therapeutic development in areas requiring modulation of muscular or neuronal activity. This guide provides a comprehensive overview of the this compound family, its members, their physiological roles, underlying signaling mechanisms, and the key experimental protocols used in their study.

The this compound Peptide Family: Members and Structure

The this compound family comprises several small, bioactive peptides that share a conserved C-terminal motif, typically -Met-Leu-Arg-Leu-NH2.[5] They were first isolated from the accessory radula closer (ARC) muscle and associated motor neurons in Aplysia.[1][2] Subsequent research has identified at least nine distinct members in Aplysia (Myomodulins A-I) and related peptides in other mollusks like the snail Lymnaea.[7][8]

This compound Peptide Sequences

The primary structures of the nine this compound peptides identified in Aplysia motor neuron B16, which innervates the ARC muscle, are detailed below. This diversity arises from the processing of a single precursor protein.[7]

| Peptide Name | Abbreviation | Amino Acid Sequence |

| This compound A | MMA | Pro-Met-Ser-Met-Leu-Arg-Leu-NH₂ |

| This compound B | MMB | Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH₂ |

| This compound C | MMC | Gly-Trp-Ser-Met-Leu-Arg-Leu-NH₂ |

| This compound D | MMD | Gly-Leu-Ser-Met-Leu-Arg-Leu-NH₂ |

| This compound E | MME | Gly-Leu-Gln-Met-Leu-Arg-Leu-NH₂ |

| This compound F | MMF | Ser-Leu-Asn-Met-Leu-Arg-Leu-NH₂ |

| This compound G | MMG | Thr-Leu-Ser-Met-Leu-Arg-Leu-NH₂ |

| This compound H | MMH | Gly-Leu-His-Met-Leu-Arg-Leu-NH₂ |

| This compound I | MMI | Ser-Leu-Ser-Met-Leu-Arg-Leu-NH₂ |

Table 1: Amino Acid Sequences of this compound Family Members in Aplysia.[7]

Genetic Origin: The this compound Precursor

All this compound-related peptides in Aplysia are encoded on a single exon of one gene.[5][6] This gene produces a precursor polypeptide that contains multiple copies of the various this compound peptides, each flanked by basic amino acid cleavage sites (typically Lys-Arg), which are recognized by endoproteases during post-translational processing.[5] Notably, the precursor contains seven different this compound peptides, with this compound A being present in ten contiguous copies.[6][9] This genetic organization suggests a mechanism for the coordinated, yet potentially differential, expression and release of a suite of related modulators.

References

- 1. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure, bioactivity, and cellular localization of this compound B: a novel Aplysia peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. The this compound-related neuropeptides: characterization of a gene encoding a family of peptide cotransmitters in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nine members of the this compound family of peptide cotransmitters at the B16-ARC neuromuscular junction of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neural modulation of gut motility by this compound peptides and acetylcholine in the snail Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

Evolutionary Conservation of Myomodulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulin is a family of neuropeptides that play a crucial role in modulating neuromuscular activity, particularly in mollusks. First identified in the sea slug Aplysia californica, myomodulins are known to potentiate muscle contractions and are involved in the regulation of feeding behavior.[1][2][3] This technical guide provides a comprehensive overview of the evolutionary conservation of this compound across various species, with a focus on its structure, function, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound Peptides

The evolutionary conservation of this compound is evident in the sequence similarities of the mature peptides and the organization of their precursor proteins across different species. The following tables summarize the amino acid sequences of known this compound-related peptides and the structural features of their precursor proteins.

Table 1: Amino Acid Sequence Alignment of this compound-Related Peptides

This table presents a multiple sequence alignment of this compound and related peptides from various species, highlighting conserved residues. The C-terminal "LRM-NH2" or "LRL-NH2" motif is a highly conserved feature.

| Species | Peptide Name | Sequence |

| Aplysia californica (Sea Hare) | This compound A | P M S M L R L - NH2 |

| This compound B | G W S M L R L - NH2 | |

| This compound C | G L Q M L R L - NH2 | |

| This compound D | P M S V L R L - NH2 | |

| This compound E | G A S M L R L - NH2 | |

| Lymnaea stagnalis (Pond Snail) | This compound A | P M S M L R L - NH2[4] |

| This compound | G L Q M L R L - NH2[5] | |

| This compound | Q I P M L R L - NH2[5] | |

| This compound | S M S M L R L - NH2[5] | |

| This compound | S L S M L R L - NH2[5] | |

| Mytilus edulis (Blue Mussel) | Catch-relaxing peptide (CARP) | A M P M L R L - NH2 |

| Perinereis vancaurica (Annelid) | Pev-myomodulin | A M G M L R M - NH2 |

Table 2: Comparison of this compound Precursor Protein and Gene Structure

The this compound gene in both Aplysia and Lymnaea encodes a large precursor protein that is post-translationally processed to yield multiple copies of this compound-related peptides.[6][7] This table compares the key features of the this compound precursor and its gene structure in these two species.

| Feature | Aplysia californica | Lymnaea stagnalis |

| Precursor Protein Size | ~35-40 kDa | ~40.4 kDa[5] |

| Number of this compound Repeats | Multiple copies of this compound A and other related peptides[6] | 9 copies of PMSMLRLamide and single copies of 4 other myomodulins[5] |

| Signal Peptide | Present | Present[5] |

| Cleavage Sites | Dibasic (e.g., KR, RR) and monobasic (e.g., R) cleavage sites | Primarily dibasic (KR) and some monobasic (R) cleavage sites[5] |

| Gene Structure | Contains at least one intron | Contains a large intron (~19 kb)[5] |

Signaling Pathway

This compound exerts its effects on target cells, such as muscle fibers, by binding to a G-protein coupled receptor (GPCR). While the specific receptor for this compound has not been definitively cloned and characterized, experimental evidence strongly suggests its existence and downstream signaling cascade. In Aplysia, this compound A application has been shown to increase intracellular cyclic AMP (cAMP) levels and activate cAMP-dependent protein kinase (PKA).[8] This suggests that the this compound receptor is coupled to a Gs protein, which upon activation, stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream target proteins, ultimately modulating muscle contractility.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Neuropeptide Identification and Sequencing via Mass Spectrometry

This protocol outlines a general workflow for the identification and sequencing of novel neuropeptides like this compound from tissue extracts.

Workflow Diagram:

Methodology:

-

Tissue Extraction:

-

Dissect nervous tissue (e.g., ganglia) from the organism of interest on a cold plate.

-

Immediately homogenize the tissue in an acidic solution (e.g., 10% acetic acid in methanol) to inactivate proteases.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the peptides.

-

-

Peptide Purification:

-

Use solid-phase extraction (SPE) with a C18 column to desalt and concentrate the peptide sample.

-

Wash the column with a low concentration of organic solvent (e.g., 0.1% trifluoroacetic acid in water) to remove salts and hydrophilic impurities.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Dry the eluted sample using a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptide sample in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS), typically 0.1% formic acid in water.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Separate the peptides on a reverse-phase C18 column using a gradient of increasing organic solvent.

-

Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Process the raw MS/MS data using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

-

For novel peptides not present in databases, perform de novo sequencing to determine the amino acid sequence directly from the fragmentation pattern.

-

In Situ Hybridization for Localization of this compound mRNA

This protocol describes the localization of this compound mRNA in tissue sections to identify the neurons that synthesize this neuropeptide.

Workflow Diagram:

Methodology:

-

Tissue Preparation:

-

Fix the dissected tissue (e.g., central nervous system) in 4% paraformaldehyde overnight at 4°C.

-

Cryoprotect the tissue by incubating it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).

-

Embed the tissue in a cryo-embedding medium and freeze it.

-

Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on coated slides.

-

-

Probe Synthesis:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence using in vitro transcription.

-

-

Hybridization:

-

Prehybridize the tissue sections in a hybridization buffer to block non-specific binding sites.

-

Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

-

-

Detection:

-

Perform a series of stringent post-hybridization washes to remove unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA localization.

-

Counterstain the sections if desired and mount with a coverslip.

-

Visualize the results under a microscope.

-

Electrophysiological Recording of Neuromuscular Junction Modulation

This protocol details the method for recording the physiological effects of this compound on muscle contraction at the neuromuscular junction.

Workflow Diagram:

Methodology:

-

Preparation:

-

Dissect the target muscle along with its innervating nerve from the animal.

-

Mount the preparation in a recording chamber continuously perfused with physiological saline.

-

Place a stimulating electrode on the nerve to elicit muscle contractions.

-

Attach a force transducer to the muscle to measure the strength and kinetics of contractions.

-

-

Recording:

-

Stimulate the nerve with a train of electrical pulses to evoke baseline muscle contractions and record the resulting force.

-

Introduce this compound into the perfusion saline at a known concentration.

-

Continue to stimulate the nerve and record the muscle contractions in the presence of the peptide.

-

After observing the effect, wash out the peptide with fresh saline to see if the effect is reversible.

-

-

Data Analysis:

-

Measure the amplitude, time to peak, and relaxation rate of the muscle contractions before, during, and after this compound application.

-

Statistically analyze the changes to determine the modulatory effect of the peptide.

-

Evolutionary Conservation and Future Directions

The presence of this compound-related peptides in diverse protostome phyla, including mollusks and annelids, points to an ancient evolutionary origin of this neuropeptide family. The conservation of the C-terminal LRL-NH2 or LRM-NH2 motif is particularly striking and suggests its critical role in receptor binding and activation. The processing of multiple, functionally related peptides from a single precursor protein is a common strategy in neuropeptide evolution, allowing for a nuanced and combinatorial modulation of physiological processes.

The search for this compound orthologs in deuterostomes, including vertebrates, has so far not yielded definitive results. This suggests that the this compound family may be specific to the protostome lineage. However, the possibility of highly diverged homologs or functional analogs in other animal groups cannot be entirely ruled out and warrants further investigation through more sensitive bioinformatic approaches and comparative genomics.

A key area for future research is the definitive identification and characterization of the this compound receptor(s). Cloning and functional expression of the receptor will be crucial for understanding the molecular basis of this compound's action and for developing pharmacological tools to probe its function. Furthermore, elucidating the complete downstream signaling cascade, including the identification of the specific protein targets of PKA, will provide a more detailed picture of how this compound modulates cellular activity.

References

- 1. Structure, bioactivity, and cellular localization of this compound B: a novel Aplysia peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Neuropeptides this compound, small cardioactive peptide, and buccalin in the central nervous system of Lymnaea stagnalis: purification, immunoreactivity, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Gene of Lymnaea: Structure, Expression, and Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound-related neuropeptides: characterization of a gene encoding a family of peptide cotransmitters in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound gene of Lymnaea: structure, expression, and analysis of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound application increases cAMP and activates cAMP-dependent protein kinase in the accessory radula closer muscle of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

Myomodulin Receptor Identification and Characterization: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides that play a significant role in modulating neuromuscular activity, particularly in molluscan species such as Aplysia and Lymnaea.[1][2][3] These peptides are co-transmitters that potentiate muscle contractions, indicating the presence of specific receptors that mediate their effects.[3][4][5][6] However, the specific receptor or receptors for myomodulins have not yet been definitively identified and characterized, rendering them "orphan" receptors. This technical guide provides a comprehensive overview of the current knowledge of myomodulins and outlines a systematic approach to the identification and characterization of their cognate receptors, leveraging established methodologies for G protein-coupled receptor (GPCR) deorphanization.

Myomodulin Peptides and Precursors

This compound peptides are derived from a larger prepropeptide encoded by a single gene.[1][2][7][8] In Aplysia californica, the this compound gene encodes a precursor that can be proteolytically cleaved to produce multiple copies of this compound A and several other this compound-related peptides.[1][7][8] Similarly, in Lymnaea, a single gene encodes for various forms of this compound.[2][9]

Table 1: this compound Peptide Variants in Lymnaea

| Peptide Name | Amino Acid Sequence |

| This compound 1 | GLQMLRLamide |

| This compound 2 | QIPMLRLamide |

| This compound 3 | SMSMLRLamide |

| This compound 4 | SLSMLRLamide |

| This compound 5 | PMSMLRLamide (9 copies) |

Source: Adapted from research on the Lymnaea this compound gene.[2][9]

The Presumed this compound Receptor: A GPCR

Based on the known signaling mechanisms of similar neuropeptides, it is highly probable that the this compound receptor is a G protein-coupled receptor (GPCR). The physiological effects of myomodulins, such as the potentiation of muscle contraction, are consistent with the activation of intracellular signaling cascades commonly initiated by GPCRs.[10] The identification of the this compound receptor, therefore, falls under the broader challenge of GPCR deorphanization.

Experimental Protocols for this compound Receptor Identification and Characterization

The following sections detail a hypothetical, yet experimentally sound, workflow for the identification and characterization of the this compound receptor.

Receptor Identification: A Reverse Pharmacology Approach

Given that the ligand (this compound) is known, a "reverse pharmacology" approach is the most direct strategy for identifying its receptor.[11][12] This involves screening a library of potential orphan GPCRs for activation by this compound peptides.

Experimental Workflow for this compound Receptor Deorphanization

References

- 1. The this compound-related neuropeptides: characterization of a gene encoding a family of peptide cotransmitters in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Gene of Lymnaea: Structure, Expression, and Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, bioactivity, and cellular localization of this compound B: a novel Aplysia peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Cloning of this compound cDNA, a Neuropeptide Precursor Gene Expressed in Neuron L10 of Aplysia californica | CoLab [colab.ws]

- 8. Molecular cloning of this compound cDNA, a neuropeptide precursor gene expressed in neuron L10 of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound gene of Lymnaea: structure, expression, and analysis of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 12. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous localization of Myomodulin in the nervous system

An In-depth Technical Guide to the Endogenous Localization of Myomodulin in the Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myomodulins (MMs) are a family of bioactive neuropeptides primarily identified in molluscan nervous systems.[1] They act as neuromodulators, often co-released with classical neurotransmitters, to fine-tune the activity of neural circuits controlling a variety of behaviors such as feeding and muscle contraction.[2][3][4] Understanding the precise anatomical and cellular distribution of these peptides is fundamental to elucidating their physiological roles and exploring their potential as targets for pharmacological intervention. This document provides a comprehensive overview of the endogenous localization of this compound peptides and their corresponding transcripts within the nervous system, details the experimental methodologies used for their detection, and summarizes key quantitative findings.

Localization of this compound in the Nervous System

The distribution of this compound has been primarily studied in the nervous systems of gastropod molluscs like Aplysia californica, Lymnaea stagnalis, and Clione limacina.[1][5][6] These studies have employed a combination of immunocytochemistry, in situ hybridization, and mass spectrometry to map the location of both the peptides and their mRNA transcripts.

Immunohistochemical Localization

Immunohistochemistry (IHC) using antibodies raised against this compound has revealed a widespread but specific distribution in the central and peripheral nervous systems.

-

In Aplysia californica : this compound-like immunoreactivity is found in neurons and cell clusters within all major central ganglia.[5] Immunoreactive fibers are also present in the connectives between ganglia and in peripheral nerves.[5] Specific identified neurons, such as the cholinergic buccal motor neuron B16 and the interneuron L10 in the abdominal ganglion, have been shown to contain this compound.[5][7] Peripherally, immunoreactive varicosities are located on tissues associated with feeding, digestive, cardiovascular, and reproductive systems.[5]

-

In Lymnaea stagnalis : this compound immunoreactivity has been localized in all 11 central ganglia, their connectives, and peripheral nerves.[1] Notably, this compound immunoreactivity is often found in neuronal clusters that also express FMRFamide-like peptides.[1] Double-labeling experiments confirmed the presence of this compound in the visceral white interneuron, which is involved in cardiorespiratory regulation.[1]

-

In Clione limacina : Approximately 50 central neurons show reactivity to this compound antiserum in all central ganglia except the pleural ganglia.[6] A dense network of immunoreactive processes is observed in the neuropil regions and connectives.[6] Peripherally, this compound-immunoreactive fibers innervate feeding structures like the hook sacs and buccal cones.[6]

In Situ Hybridization Localization

In situ hybridization (ISH) has been used to localize the mRNA transcripts encoding the this compound precursor protein, thereby identifying the sites of peptide synthesis.

-

In Lymnaea, this compound transcripts were found in the cytoplasm of a subset of neurons across all ring ganglia and the buccal ganglia.[8] Neurons in the left and right parietal ganglia and the visceral ganglia showed particularly intense staining, while neurons in the pedal ganglia displayed a range of staining intensities, suggesting differential expression levels.[8]

-

In Aplysia, the this compound gene is expressed in a tissue-specific manner, with mRNA localized to specific neurons within the central nervous system.[3][4]

Mass Spectrometry Detection

Mass spectrometry (MS) provides direct chemical evidence for the presence of specific this compound peptide isoforms in nervous tissue, complementing the localization data from IHC and ISH.[9][10]

-

In Lymnaea, laser desorption mass spectrometry analysis of the external right parietal nerve confirmed the presence of two predicted this compound peptides: GLQMLRLamide and PMSMLRLamide.[8] This analysis also validated endoproteolytic cleavage sites on the precursor protein.[8]

-

The application of MS imaging (MSI) is particularly useful for mapping the spatial distribution of multiple neuropeptides simultaneously within a tissue section without the need for labeling.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding this compound localization and expression from the cited literature.

| Species | Finding | Location | Method | Reference |

| Aplysia californica | Ratio of this compound A to this compound B is approximately 6:1. | Neurons B16 and L10 | Purification/Sequencing | [7] |

| Lymnaea stagnalis | A single gene encodes 5 forms of this compound. | Central Nervous System | cDNA Cloning | [8] |

| The peptide PMSMLRLamide is present in 9 copies on the precursor. | Central Nervous System | cDNA Cloning | [8] | |

| Clione limacina | Approximately 50 central neurons are reactive to this compound antiserum. | Central Ganglia | Immunohistochemistry | [6] |

Experimental Protocols and Workflows

The localization of this compound relies on several key experimental techniques. Detailed, generalized protocols and workflows are provided below.

Immunohistochemistry (IHC) Workflow

IHC is used to visualize the location of this compound peptides in tissue sections using specific antibodies.

Caption: Generalized workflow for immunohistochemical (IHC) detection of this compound.

Protocol Details:

-

Tissue Preparation : Tissues (e.g., central ganglia) are fixed, typically with 4% paraformaldehyde, to preserve morphology and antigenicity.[11] For paraffin sections, tissues are dehydrated and embedded in paraffin wax; for frozen sections, they are cryoprotected and rapidly frozen.[11]

-

Sectioning : Embedded tissues are cut into thin sections (5-20 µm) using a microtome or cryostat and mounted on glass slides.[11]

-

Antigen Retrieval : For formalin-fixed, paraffin-embedded tissues, this step may be required to unmask antigenic sites.[11] It often involves heating the slides in a citrate or EDTA buffer.

-

Blocking : Slides are incubated with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.[12] Endogenous peroxidase activity may be quenched with H₂O₂ if using a horseradish peroxidase (HRP) detection system.[13]

-

Primary Antibody Incubation : Slides are incubated with the primary antibody (e.g., rabbit anti-Myomodulin) at a predetermined optimal dilution, typically overnight at 4°C.[12]

-

Secondary Antibody Incubation : After washing, slides are incubated with a labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to HRP or a fluorophore).[14]

-

Signal Detection and Visualization :

-

Imaging : Stained sections are visualized using a light or fluorescence microscope, and images are captured for analysis.

In Situ Hybridization (ISH) Workflow

ISH detects the location of specific this compound mRNA sequences using complementary nucleic acid probes.[15]

Caption: Generalized workflow for in situ hybridization (ISH) to localize this compound mRNA.

Protocol Details:

-

Probe Preparation : A labeled nucleic acid probe complementary to the this compound mRNA sequence is synthesized. Probes can be labeled with radioisotopes (e.g., ³⁵S) or haptens like digoxigenin (DIG).[16]

-

Tissue Preparation : Tissues are fixed (often with DEPC-treated paraformaldehyde to inactivate RNases), sectioned, and mounted on specially coated slides.[17]

-

Permeabilization : Sections are treated with a protease (e.g., Proteinase K) to allow the probe to access the target mRNA within the cells.[18]

-

Hybridization : The labeled probe is applied to the tissue sections in a hybridization buffer and incubated overnight at a specific temperature to allow the probe to anneal to the target mRNA.[15]

-

Washing : Stringent washes are performed to remove any non-specifically bound probe.[15]

-

Probe Detection :

-

Visualization : A chromogenic substrate (e.g., NBT/BCIP for AP) is added to produce a colored precipitate. The signal can also be fluorescent.[18]

-

Imaging : Slides are imaged using a microscope appropriate for the detection method.

Mass Spectrometry (MS) Neuropeptidomics Workflow

MS is used to identify and sometimes quantify the different this compound peptide isoforms present in a tissue sample.[19]

Caption: Workflow for the identification of this compound peptides using mass spectrometry.

Protocol Details:

-

Sample Collection : Nerve tissue or specific ganglia are dissected and immediately frozen to prevent peptide degradation.[19]

-

Peptide Extraction : The tissue is homogenized in an extraction solution (e.g., acidified acetone or methanol) designed to precipitate larger proteins while keeping smaller peptides in solution.[10]

-

Purification and Desalting : The crude peptide extract is cleaned up to remove salts and lipids that can interfere with MS analysis. This is commonly done using solid-phase extraction (SPE) with C18 cartridges.[19]

-

Mass Spectrometry Analysis :

-

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization) : The purified peptides are mixed with a matrix and spotted onto a target plate. A laser desorbs and ionizes the peptides, and their mass-to-charge (m/z) ratio is measured. This is useful for profiling the peptides present.[19]

-

LC-MS/MS (Liquid Chromatography-Tandem MS) : The peptide extract is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Peptides are ionized (e.g., by electrospray ionization), their mass is measured (MS1), and then selected peptides are fragmented to determine their amino acid sequence (MS2).[10][20]

-

-

Data Analysis : The resulting spectra are analyzed to identify peptides by comparing their measured mass and fragmentation patterns against a database of known this compound sequences.[20]

This compound Signaling Pathway

Myomodulins function as neuromodulators, altering the properties of neurons and synapses.[21] While the specific receptors for all Myomodulins are not fully characterized, neuropeptides typically act through G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades.[21]

Caption: A generalized signaling pathway for this compound acting via a G-protein coupled receptor.

This pathway illustrates a common mechanism for neuropeptide modulation:

-

Release : this compound is released from a presynaptic terminal upon neuronal activity.

-

Binding : It diffuses across the synaptic cleft and binds to a specific GPCR on the postsynaptic membrane.

-

G-Protein Activation : Receptor binding activates a heterotrimeric G-protein.

-

Second Messenger Production : The activated G-protein modulates an effector enzyme (like adenylyl cyclase), leading to a change in the concentration of an intracellular second messenger (like cAMP).[16][22]

-

Kinase Activation : The second messenger activates a protein kinase (like Protein Kinase A).

-

Target Phosphorylation : The kinase phosphorylates target proteins, such as ion channels, synaptic proteins, or transcription factors.

-

Cellular Response : This phosphorylation event alters the function of the target protein, leading to a change in the cell's properties, such as its electrical excitability or contractility.[21]

Conclusion and Implications

The endogenous localization of Myomodulins to specific and functionally relevant neural circuits in molluscs underscores their importance in regulating defined behaviors. The combination of immunohistochemistry, in situ hybridization, and mass spectrometry provides a powerful and multi-faceted approach to map the distribution of these neuropeptides from gene expression to the final peptide product. For researchers in drug development, the neurons and pathways identified as containing Myomodulins represent potential targets for novel therapeutics aimed at modulating neural circuit activity. The detailed protocols and workflows provided herein serve as a guide for the continued investigation into the roles of this and other neuropeptide families in nervous system function.

References

- 1. Neuropeptides this compound, small cardioactive peptide, and buccalin in the central nervous system of Lymnaea stagnalis: purification, immunoreactivity, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound-related neuropeptides: characterization of a gene encoding a family of peptide cotransmitters in Aplysia | Journal of Neuroscience [jneurosci.org]

- 4. The this compound-related neuropeptides: characterization of a gene encoding a family of peptide cotransmitters in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of this compound-like immunoreactivity in the central nervous system and peripheral tissues of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of this compound-like and buccalin-like immunoreactivities in the central nervous system and peripheral tissues of the mollusc, Clione limacina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, bioactivity, and cellular localization of this compound B: a novel Aplysia peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Gene of Lymnaea: Structure, Expression, and Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptidomics: Improvements in Mass Spectrometry Imaging Analysis and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. All-in-One Kit for Immunohistochemical Staining for Tissues with Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. static.fishersci.eu [static.fishersci.eu]

- 15. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Localization of adenylyl and guanylyl cyclase in rat brain by in situ hybridization: comparison with calmodulin mRNA distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. In Situ Hybridization Method for Localization of mRNA Molecules in Medicago Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuromodulation of Neurons and Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Neuromodulator regulation and emotions: insights from the crosstalk of cell signaling [frontiersin.org]

The Role of Myomodulin as a Cotransmitter with Acetylcholine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The classical view of synaptic transmission often centers on a single neurotransmitter dictating the postsynaptic response. However, it is now well-established that neurons frequently release multiple signaling molecules, a phenomenon known as cotransmission. This guide provides an in-depth examination of the cotransmission of the neuropeptide myomodulin with the classical neurotransmitter acetylcholine (ACh). Drawing primarily from studies on the marine mollusk Aplysia californica, a powerful model system for neurobiology, we will explore the molecular mechanisms, physiological consequences, and experimental methodologies used to elucidate this complex signaling paradigm. This compound does not typically elicit a primary muscle contraction on its own but rather modulates the amplitude and relaxation rate of contractions evoked by acetylcholine. This modulation is critical for shaping motor output and behavioral plasticity. The underlying signaling cascade involves G-protein coupled receptors (GPCRs), the second messenger cyclic AMP (cAMP), and the activation of cAMP-dependent protein kinase (cAPK), leading to the phosphorylation of key muscle proteins. This guide will provide a comprehensive overview of these processes, present quantitative data in a structured format, detail the experimental protocols for investigation, and visualize the key pathways and workflows.

Physiological Effects of this compound and Acetylcholine Cotransmission

In the neuromuscular systems of Aplysia, particularly the accessory radula closer (ARC) muscle, motor neurons such as B16 utilize acetylcholine as their primary excitatory transmitter to elicit muscle contractions[1][2]. Concurrently, these neurons release myomodulins, a family of related neuropeptides, which act to shape the cholinergic response[1][3].

The principal effects of this cotransmission can be summarized as follows:

-

Acetylcholine (ACh): Acts as the primary excitatory neurotransmitter, directly causing depolarization of the muscle fiber and initiating a rapid, forceful contraction[1].

-

Myomodulins (MMs): Function as modulators of the ACh-induced contraction. Their effects are multifaceted and concentration-dependent:

-

Potentiation of Contraction Amplitude: At lower concentrations, myomodulins enhance the peak force of ACh-evoked contractions[1][3]. This is achieved, in part, by increasing the influx of Ca2+ through the enhancement of an L-type calcium current[4].

-

Modulation of Relaxation Rate: Myomodulins, through the cAMP-cAPK signaling pathway, phosphorylate the muscle protein twitchin, which is correlated with an increased rate of muscle relaxation[5].

-

Biphasic Effect of this compound A (MMA): While this compound B (MMB) consistently potentiates contractions, this compound A (MMA) exhibits a biphasic effect. At lower concentrations it is potentiating, but at higher concentrations (e.g., 10⁻⁷ M), it can depress the size of motor neuron-elicited muscle contractions[3].

-

Quantitative Data on Modulatory Effects

The following tables summarize the quantitative effects of myomodulins on the neuromuscular physiology of the Aplysia ARC muscle.

| Modulator | Concentration | Effect on ACh-Evoked Contraction Amplitude | Effect on Muscle Relaxation Rate | Reference |

| This compound A (MMA) | Low (e.g., < 10⁻⁷ M) | Potentiation | Increased | [3][4] |

| This compound A (MMA) | High (e.g., ≥ 10⁻⁷ M) | Depression | Increased | [3] |

| This compound B (MMB) | Various | Potentiation | Increased | [3][4] |

| Modulator | Effect on L-type Ca²⁺ Current | Effect on intracellular [cAMP] | Reference |

| This compound A (MMA) | Enhancement (approx. twofold) | Increase | [4][6] |

| This compound B (MMB) | Enhancement (approx. twofold) | Increase | [4] |

Signaling Pathways

The modulatory actions of this compound are mediated by a well-defined intracellular signaling cascade that converges on key components of the muscle's contractile and regulatory machinery.

-

Receptor Binding: this compound binds to a specific G-protein coupled receptor (GPCR) on the surface of the muscle cell.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

-

Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an elevation of intracellular cAMP levels[6].

-

Protein Kinase Activation: cAMP binds to the regulatory subunits of cAMP-dependent protein kinase (cAPK), causing them to dissociate from and activate the catalytic subunits[6][7].

-

Phosphorylation of Target Proteins: The activated cAPK catalytic subunits then phosphorylate specific substrate proteins within the muscle cell. Key targets include:

-

L-type Ca²⁺ Channels: Phosphorylation of these channels leads to their enhancement, increasing Ca²⁺ influx upon depolarization and contributing to the potentiation of contraction strength[4].

-

Twitchin: The phosphorylation of this large, titin-like protein is strongly correlated with the increased rate of muscle relaxation observed in the presence of myomodulins[5].

-

This compound Signaling Pathway Diagram

Caption: this compound signaling cascade in Aplysia muscle cells.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound and acetylcholine cotransmission.

Electrophysiology: Two-Electrode Voltage Clamp of Aplysia ARC Muscle Fibers

This protocol is adapted from methodologies used to record ion currents in dissociated Aplysia ARC muscle fibers[4].

Objective: To measure membrane currents (e.g., L-type Ca²⁺ current) in response to voltage steps and to assess the modulatory effects of this compound.

Materials:

-

Aplysia californica

-

Artificial seawater (ASW): 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES buffer, pH 7.6.

-

Dissociation solution: ASW containing 1% protease.

-

Recording chamber with continuous perfusion system.

-

Two-electrode voltage-clamp amplifier.

-

Glass microelectrodes (resistance 10-20 MΩ when filled).

-

Intracellular electrode solution: 3 M KCl.

-

Data acquisition system (e.g., pCLAMP).

-

This compound peptides (e.g., MMA, MMB) stock solutions.

Procedure:

-

Muscle Dissociation:

-

Dissect the ARC muscle from an anesthetized Aplysia.

-

Incubate the muscle in the dissociation solution for 1-2 hours at 34°C to enzymatically separate individual muscle fibers.

-

Gently triturate the muscle with a Pasteur pipette to release single fibers.

-

Plate the dissociated fibers in a recording chamber and allow them to adhere for at least 30 minutes.

-

-

Electrode Placement and Recording:

-

Place the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with ASW (approx. 0.3 ml/min).

-

Using micromanipulators, carefully impale a single muscle fiber with two microelectrodes (one for voltage sensing, one for current injection).

-

Switch the amplifier to voltage-clamp mode. Set the holding potential to a resting level (e.g., -60 mV).

-

Apply a series of voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms) to elicit voltage-gated currents. Record the resulting membrane currents.

-

-

Application of this compound:

-

Establish a stable baseline recording of the current of interest (e.g., peak Ca²⁺ current).

-

Switch the perfusion to ASW containing a known concentration of this compound (e.g., 10⁻⁶ M).

-

Allow the peptide to perfuse for several minutes to reach equilibrium.

-

Repeat the voltage-step protocol and record the currents in the presence of the modulator.

-

To test for washout, switch the perfusion back to normal ASW and repeat the recordings.

-

-

Data Analysis:

-

Measure the peak amplitude of the current of interest before, during, and after this compound application.

-

Perform leak subtraction if necessary.

-

Compare the current amplitudes to quantify the modulatory effect of the peptide.

-

Immunohistochemistry: Localization of this compound in Buccal Ganglia

This protocol is a synthesized procedure based on methods for immunocytochemistry in Aplysia ganglia[7][8].

Objective: To visualize the location of this compound-like immunoreactivity within the neurons of the Aplysia buccal ganglion.

Materials:

-

Aplysia buccal ganglia.

-

Fixative solution: 4% paraformaldehyde, 0.1% glutaraldehyde, 0.2% picric acid, 25% sucrose, and 0.1 M NaH₂PO₄, pH 7.6.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Blocking buffer: 10% normal donkey serum, 2% Triton X-100, 1% BSA in PBS.

-

Primary antibody: Rabbit anti-myomodulin antiserum (e.g., diluted 1:500 in PBT - PBS with 2% Triton X-100).

-

Secondary antibody: Fluorescently-labeled donkey anti-rabbit IgG (e.g., Lissamine rhodamine, diluted 1:500 in PBT).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Fixation:

-

Dissect buccal ganglia from an anesthetized Aplysia in cold ASW.

-

Fix the ganglia in the fixative solution for 3 hours at room temperature or overnight at 4°C.

-

Wash the ganglia thoroughly with PBS (several changes over 2-3 hours) to remove the fixative.

-

-

Blocking and Permeabilization:

-

Incubate the ganglia in blocking buffer overnight at room temperature with gentle rocking. This step blocks non-specific antibody binding sites and permeabilizes the tissue.

-

-

Primary Antibody Incubation:

-

Wash the ganglia several times with PBT.

-

Incubate the tissue in the primary anti-myomodulin antibody solution for 4-7 days at 4°C with gentle rocking.

-

-

Washing:

-

Wash the ganglia twice a day for 2-3 days with a washing buffer (e.g., PBT or a similar buffer containing Triton X-100 and BSA) to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the ganglia with the fluorescently-labeled secondary antibody solution for 1-2 days at 4°C with gentle rocking. Protect from light from this point forward.

-

-

Final Washes and Mounting:

-

Wash the ganglia again as in step 4 for 1-2 days.

-

Mount the ganglia on a glass slide using an appropriate mounting medium.

-

Coverslip and seal.

-

-

Imaging:

-

Visualize the stained neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound cotransmission.

Conclusion and Future Directions

The cotransmission of this compound and acetylcholine at the Aplysia neuromuscular junction provides a compelling example of how neuropeptides can fine-tune the output of a classical neurotransmitter system. Through a well-defined GPCR-cAMP-cAPK signaling pathway, myomodulins modulate both the strength and the time course of muscle contractions, thereby adding a layer of complexity and flexibility to motor control. The detailed understanding of this system, made possible by the experimental tractability of Aplysia, offers valuable insights for researchers in neurobiology and pharmacology.

Future research in this area could focus on several key aspects:

-

Receptor Deorphanization: While a GPCR is implicated, the specific this compound receptor(s) in Aplysia muscle have yet to be cloned and fully characterized.

-

Downstream Phosphoproteome: A comprehensive analysis of all the downstream targets of cAPK phosphorylation in the ARC muscle would provide a more complete picture of how this compound exerts its effects.

-

Translational Relevance: While Aplysia provides a fundamental model, exploring analogous peptidergic modulation of cholinergic systems in vertebrates could yield new targets for therapeutic intervention in neuromuscular disorders. For drug development professionals, understanding how to selectively target these modulatory pathways could lead to novel therapeutics with greater specificity and fewer side effects than drugs that broadly target classical neurotransmitter receptors.

This guide has provided a technical overview of the core principles, data, and methodologies related to this compound-acetylcholine cotransmission. The continued investigation of such systems will undoubtedly deepen our understanding of the intricate and dynamic nature of synaptic communication.

References

- 1. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, bioactivity, and cellular localization of this compound B: a novel Aplysia peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. cAMP-dependent phosphorylation of Aplysia twitchin may mediate modulation of muscle contractions by neuropeptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound application increases cAMP and activates cAMP-dependent protein kinase in the accessory radula closer muscle of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Concerted GABAergic Actions of Aplysia Feeding Interneurons in Motor Program Specification - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Myomodulin on Cardiac Muscle: A Review of Current Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of the scientific literature reveals a significant lack of evidence for any direct physiological effects of the neuropeptide myomodulin on vertebrate cardiac muscle. This compound is a well-characterized neuromodulator in invertebrates, where it plays a crucial role in regulating neuronal activity and the contraction of skeletal and visceral muscles. However, there is no current research to suggest its presence or function within the vertebrate cardiovascular system. This guide will briefly summarize the known functions of this compound in invertebrates for contextual understanding. Furthermore, this document will present available data on a related peptide family, the RFamide-related peptides (specifically human RFamide-related peptide-1), which have demonstrated effects on mammalian cardiac myocytes. This information is provided as the most relevant available data in the broader context of RFamide peptide signaling in the heart.

This compound: A Neuropeptide Primarily Characterized in Invertebrates

This compound belongs to a large family of neuropeptides characterized by a C-terminal arginine-phenylalanine-amide (RFamide) motif. Extensive research in various invertebrate species, particularly mollusks like Aplysia and annelids like the leech, has established its role as a significant neuromodulator.

In these organisms, this compound is involved in the modulation of:

-

Neuronal Activity: In leech heart interneurons, this compound has been shown to decrease the period and increase the spike frequency of bursting activity.[1][2]

-

Muscle Contraction: In the accessory radula closer muscle of Aplysia, this compound potentiates neuromuscular activity, increasing the size and relaxation rate of muscle contractions.[3] this compound has also been shown to modulate neuromuscular transmission in the locust skeletal muscle.

It is crucial to note that these effects are observed in the context of invertebrate physiology, which differs significantly from that of vertebrates.

Evidence for RFamide-Related Peptides in the Vertebrate Heart

While data on this compound in vertebrates is absent, research into other FMRFamide-related peptides (FaRPs) has shown some effects on the mammalian cardiovascular system.[4] One such peptide, human RFamide-related peptide-1 (hRFRP-1), has been demonstrated to directly influence the contractile performance of mammalian cardiac myocytes.[5]

Quantitative Data on the Effects of hRFRP-1 on Cardiac Myocytes

The following table summarizes the quantitative effects of hRFRP-1 on isolated rat cardiac myocyte contractility.

| Parameter | Concentration | Effect | Reference |

| Cell Shortening | 1 µM | ↓ 25% | [5] |

| Relaxation (+dL/dt) | 1 µM | ↓ 20% | [5] |

| Time to 90% Relaxation | 1 µM | ↑ (prolonged) | [5] |

Table 1: Quantitative effects of human RFamide-related peptide-1 (hRFRP-1) on isolated rat cardiac myocyte contractile parameters. A decrease in cell shortening indicates a negative inotropic effect, while a decrease in the rate of relaxation and prolonged time to relaxation indicate a negative lusitropic effect.

Experimental Protocols: Investigating the Effects of hRFRP-1 on Cardiac Myocytes

The following outlines the key methodologies employed in the study of hRFRP-1's effects on cardiac muscle cells.[5]

2.2.1. Isolation of Adult Rat Ventricular Myocytes:

-

Hearts are excised from anesthetized adult male Sprague-Dawley rats.

-

The heart is cannulated via the aorta and retrogradely perfused on a Langendorff apparatus.

-

Perfusion is initiated with a Ca²⁺-free buffer to wash out the blood, followed by an enzymatic digestion solution containing collagenase.

-

The digested ventricular tissue is minced and gently agitated to release individual myocytes.

-

The cell suspension is filtered and subjected to a gradual reintroduction of Ca²⁺ to obtain a population of quiescent, rod-shaped myocytes.

2.2.2. Measurement of Myocyte Contractility:

-

Isolated myocytes are placed in a chamber on the stage of an inverted microscope.

-

Cells are superfused with a physiological salt solution.

-

Myocytes are field-stimulated to contract at a defined frequency (e.g., 1 Hz).

-

A video-edge detection system is used to measure changes in cell length (shortening) and the rates of shortening and relengthening.

-

Baseline contractile parameters are recorded before the application of hRFRP-1.

-

hRFRP-1 is added to the superfusion solution at various concentrations, and the effects on contractility are recorded.

2.2.3. Pharmacological Inhibition Studies:

-

To investigate the signaling pathway, cells are pre-incubated with specific inhibitors before the application of hRFRP-1.

-

For example, to test the involvement of Protein Kinase C (PKC), cells are pre-treated with a PKC inhibitor like bisindolylmaleimide-1.

-

To assess the role of G-protein coupling, cells are pre-treated with pertussis toxin (PTX).

Signaling Pathway of hRFRP-1 in Cardiac Myocytes

The following diagram illustrates the proposed signaling pathway for hRFRP-1 in mammalian cardiac myocytes, based on the available experimental evidence.[5]

Conclusion

References

- 1. Neuropeptide F peptides act through unique signaling pathways to affect cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMRFamide - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human RF Amide-Related Peptide-1 Diminishes Cellular and Integrated Cardiac Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of the Myomodulin Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myomodulins are a family of neuropeptides that play a crucial role in modulating neuromuscular transmission and neuronal activity in mollusks, particularly in species like Aplysia and Lymnaea.[1][2] The precise control of myomodulin gene expression is critical for the proper functioning of the nervous system and the behaviors it governs. This technical guide provides a comprehensive overview of the current understanding of the transcriptional regulation of the this compound gene, with a focus on the molecular mechanisms, key regulatory elements, and signaling pathways involved. This document is intended to be a valuable resource for researchers investigating neuropeptide gene regulation, neurobiologists studying synaptic plasticity, and professionals in drug development targeting neurological pathways.

This compound Gene Structure and Expression

The this compound gene encodes a precursor polypeptide that is subsequently processed to yield multiple bioactive this compound-related peptides. In Aplysia, the gene is expressed in a tissue-specific manner, with mRNA localized to specific neurons within the central nervous system (CNS).[3] Notably, all this compound-related peptides in Aplysia are encoded on a single exon.[3] In the snail Lymnaea stagnalis, a single this compound gene encodes five different forms of this compound.[2]

Gene Expression Data

In Lymnaea, this compound gene transcripts have been detected in approximately 1000 neurons distributed across all ganglia of the CNS, indicating a widespread and abundant expression.[2] Northern blot analysis of total CNS RNA from Lymnaea revealed four distinct hybridizing bands, suggesting the presence of multiple transcript variants.[2]

| Organism | Method | Finding | Reference |

| Lymnaea stagnalis | In situ hybridization | Expressed in ~1000 neurons in all CNS ganglia. | [2] |

| Lymnaea stagnalis | Northern Blot | Four transcript sizes detected: 2.6, 2.8, 3.2, and 3.8 kb. | [2] |

| Aplysia californica | In situ hybridization | mRNA localized to specific neurons in the CNS. | [3] |

Transcriptional Regulation of the Lymnaea this compound Gene

Detailed analysis of the promoter region of the this compound gene in Lymnaea stagnalis has revealed several putative cis-regulatory elements that are likely involved in controlling its transcription.[2]

Putative Cis-Regulatory Elements in the Lymnaea this compound Promoter

The promoter of the Lymnaea this compound gene contains a variety of potential transcription factor binding sites, suggesting a complex regulatory network.[2]

| Putative Element | Sequence/Position | Potential Function | Reference |

| TATA box | GATAAA at -28 bp | Core promoter element, involved in the initiation of transcription. | [2] |

| cAMP-Responsive Element (CRE) | -133, -445 bp | Basal enhancer and rapid-response cAMP-dependent enhancer. | [2] |

| AP-2 | -839, -1021 bp | Basal enhancer and rapid-response cAMP-dependent enhancer. | [2] |

| AP-5 | -54, -285 bp | Putative regulatory element. | [2] |

| LF-A1 homology | -442, -687 bp | Potential tissue-specific expression (liver-specific promoter element). | [2] |

| Immunoglobulin promoter homology (µE1, µE4) | -204, -297 bp | Potential tissue-specific expression. | [2] |

Note: The positions are relative to the transcriptional start site. These elements are putative and await experimental validation of transcription factor binding and functional activity.

Signaling Pathways Influencing this compound Gene Expression

The presence of multiple cAMP-responsive elements (CRE and AP-2) in the Lymnaea this compound gene promoter strongly suggests that the cAMP signaling pathway plays a significant role in regulating its expression.[2] An increase in intracellular cAMP levels would be expected to enhance the rate of this compound gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound gene regulation.

cDNA Library Screening

Objective: To isolate cDNA clones encoding the this compound gene.

Protocol:

-

mRNA Isolation: Isolate total RNA from the CNS of the organism of interest using a guanidinium thiocyanate-phenol-chloroform extraction method. Purify poly(A)+ RNA using oligo(dT)-cellulose chromatography.[4]

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Synthesize the second strand using DNA polymerase I and RNase H.[4]

-

Ligation into Vector: Ligate the double-stranded cDNA into a suitable bacteriophage or plasmid vector (e.g., λgt10 or pBluescript).

-

Library Plating and Screening: Plate the recombinant vectors on an appropriate bacterial host strain to generate a library of plaques or colonies. Screen the library by hybridization with a radiolabeled oligonucleotide probe designed based on a known this compound peptide sequence.[2]

-

Clone Isolation and Characterization: Isolate and purify positive clones. Subclone the cDNA inserts into a plasmid vector for sequencing and further analysis.[2]

In Situ Hybridization

Objective: To visualize the spatial expression pattern of this compound mRNA in the CNS.

Protocol:

-

Tissue Preparation: Dissect the CNS and fix in 4% paraformaldehyde in phosphate-buffered saline (PBS). Embed the tissue in paraffin and section at 7-10 µm.[2]

-

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a linearized plasmid containing the this compound cDNA.

-

Hybridization: Pre-treat the tissue sections with proteinase K. Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 55°C).[5]

-

Washing: Perform a series of stringency washes to remove unbound probe.[5]

-

Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualization: Develop the color reaction using a substrate for alkaline phosphatase (e.g., NBT/BCIP). Mount the slides and visualize under a microscope.[2]

Northern Blot Analysis

Objective: To determine the size and relative abundance of this compound mRNA transcripts.

Protocol:

-

RNA Electrophoresis: Separate total RNA (10-20 µg) from the CNS on a denaturing formaldehyde-agarose gel.[6]

-

Blotting: Transfer the separated RNA to a nylon membrane by capillary action.[6]

-

Probe Labeling: Label a this compound cDNA probe with 32P using a random priming kit.

-

Hybridization: Prehybridize the membrane and then hybridize with the radiolabeled probe overnight at 65°C in a hybridization buffer.[7]

-

Washing and Autoradiography: Wash the membrane under stringent conditions to remove non-specific binding and expose to X-ray film.[7]

MALDI-TOF Mass Spectrometry of Neuropeptides

Objective: To identify and characterize this compound peptides present in nervous tissue.

Protocol:

-

Tissue Dissection: Dissect specific ganglia or neurons from the CNS.[8]

-

Sample Preparation: Homogenize the tissue in an appropriate extraction solution (e.g., acidified acetone). Centrifuge to pellet debris and collect the supernatant.[9]

-

Matrix Application: Co-crystallize the peptide extract with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[10]

-

Mass Analysis: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides present.[9]

-

Peptide Identification: Compare the observed masses with the theoretical masses of predicted this compound peptides. Further fragmentation analysis (MS/MS) can be used to confirm the peptide sequences.[9]

Luciferase Reporter Assay for Promoter Analysis

Objective: To functionally characterize the activity of the this compound gene promoter and its regulatory elements.

Protocol:

-

Construct Generation: Clone the this compound promoter region and various deletion or mutated versions of it upstream of a luciferase reporter gene in an expression vector.[1]

-